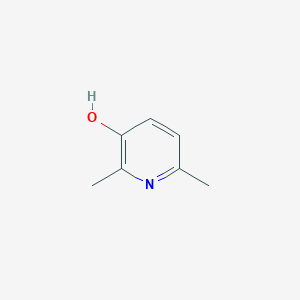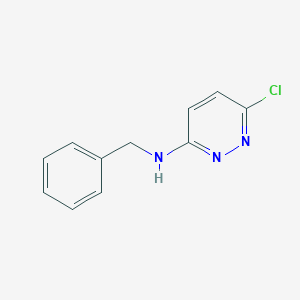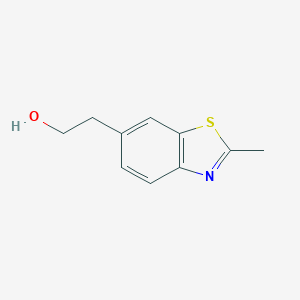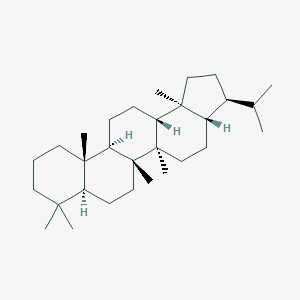
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodanine itself is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The indolylacetylamino group adds an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Métodos De Preparación
The synthesis of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide typically involves the reaction of rhodanine with indolylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Aplicaciones Científicas De Investigación
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition disrupts the enzyme’s role in maintaining pH balance and ion transport, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparación Con Compuestos Similares
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide can be compared with other rhodanine derivatives and indole-containing compounds:
Rhodanine-3-acetic acid: Similar in structure but lacks the indole moiety, making it less versatile in biological applications.
Indole-3-acetic acid: A plant hormone with different biological roles, primarily in plant growth regulation.
Rhodanine-3-propionic acid: Another rhodanine derivative with different side chains, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features of rhodanine and indole, providing a broad spectrum of chemical reactivity and biological activity .
Propiedades
Número CAS |
1438-20-6 |
|---|---|
Fórmula molecular |
C13H11N3O2S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
Clave InChI |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


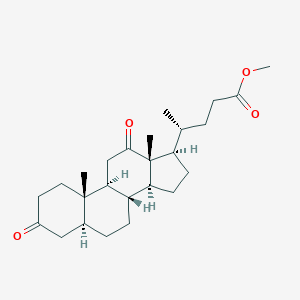
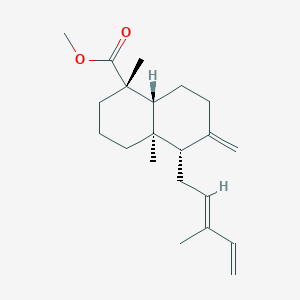

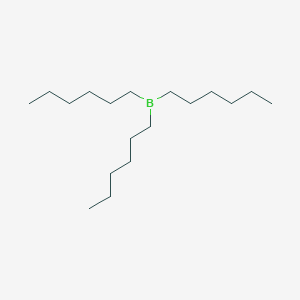
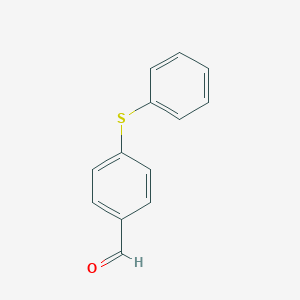
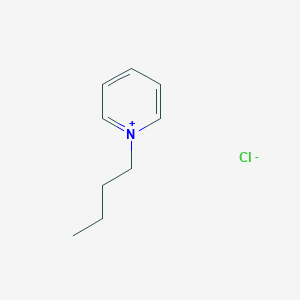
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)


